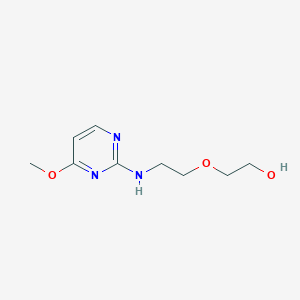
2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C9H15N3O3 and a molecular weight of 213.23 g/mol . This compound is characterized by the presence of a methoxypyrimidine group attached to an ethoxyethanol chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol typically involves the reaction of 4-methoxypyrimidine with ethylene glycol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that include the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohol derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidine group can form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. The ethoxyethanol chain enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxypyrimidin-4-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the methoxy group on the pyrimidine ring.
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: This compound has an extended ethoxy chain, which affects its solubility and reactivity.
2-(2-(2-Aminoethoxy)ethoxy)ethanol: This compound contains an amino group instead of a methoxy group, which significantly alters its chemical properties and applications.
Uniqueness
2-(2-((4-Methoxypyrimidin-2-yl)amino)ethoxy)ethan-1-ol is unique due to its specific combination of a methoxypyrimidine group and an ethoxyethanol chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H15N3O3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[2-[(4-methoxypyrimidin-2-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C9H15N3O3/c1-14-8-2-3-10-9(12-8)11-4-6-15-7-5-13/h2-3,13H,4-7H2,1H3,(H,10,11,12) |
InChI Key |
SWXQYNUNKYFRPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


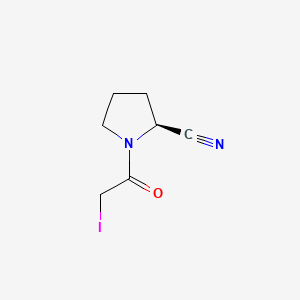
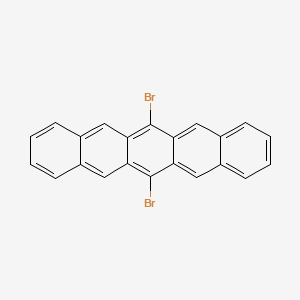
![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
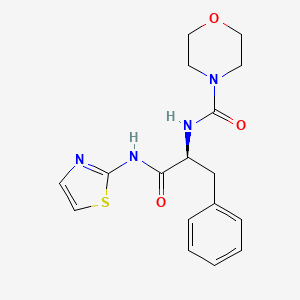
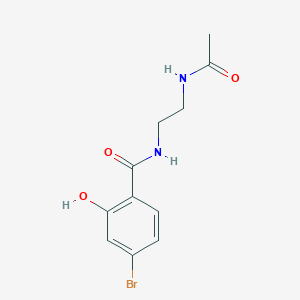
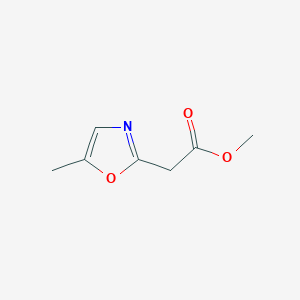
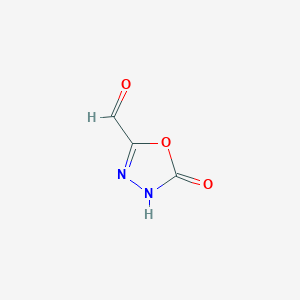
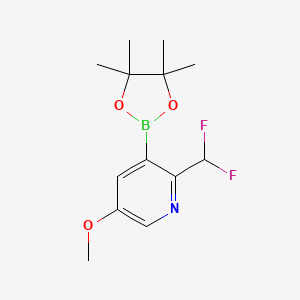
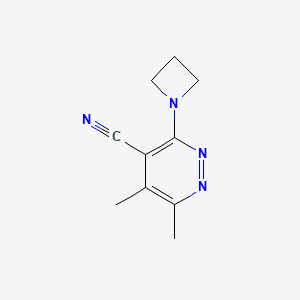
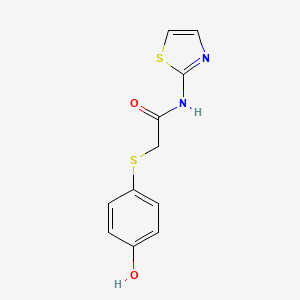
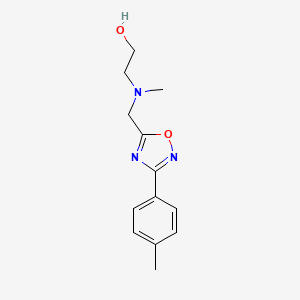
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
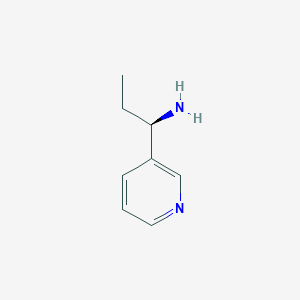
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
